Cilastatin Sulfoxide
Description
Cilastatin Sulfoxide is a derivative of cilastatin, a renal dehydropeptidase inhibitor primarily used in combination with imipenem to prevent renal metabolism of the latter, thereby enhancing its antibacterial efficacy . The sulfoxide group (–S(=O)–) introduces chirality, which may influence its pharmacological activity and stability . Evidence from pharmaceutical impurity lists identifies "Cilastatin Sodium Impurity B" (CAS: 1219274-96-0) as a related compound, likely corresponding to its sulfoxide form . Cilastatin’s primary therapeutic role involves mitigating nephrotoxicity caused by drugs like cisplatin, as demonstrated in preclinical studies where it blocked cisplatin binding to megalin receptors in renal cells .
Properties
Molecular Formula |
C₁₆H₂₆N₂O₆S |
|---|---|
Molecular Weight |
374.45 |
Synonyms |
(Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group. Below is a detailed comparison of Cilastatin Sulfoxide with structurally or functionally analogous sulfoxides:
Structural and Functional Comparison
Analytical Methods
- This compound : Detected via LC-MS in impurity profiling studies .
- DMSO : Analyzed using GC or NMR due to its volatility and simple structure .
- Axitinib Sulfoxide : Quantified via tandem mass spectrometry in pharmacokinetic studies .
Key Research Findings
Cilastatin’s Nephroprotective Mechanism : Preclinical data show cilastatin competitively inhibits cisplatin binding to renal megalin receptors, reducing tubular injury. A twofold increase in cisplatin dose was tolerated in mice when co-administered with cilastatin .
Chiral Sulfoxide Synthesis : Biocatalytic methods using sulfoxide reductases enable stereoselective production of sulfoxides, relevant for optimizing drug metabolites like this compound .
Safety Contrasts : While axitinib sulfoxide carries reproductive toxicity risks, this compound’s role as an impurity suggests minimal direct toxicity .
Q & A
Basic: What strategies should researchers employ to conduct a comprehensive literature review on Cilastatin Sulfoxide?
Answer:
A robust literature review should:
- Identify gaps : Use databases like SciFinder or Reaxys to search for peer-reviewed articles, patents, and conference proceedings. Filter results by keywords (e.g., "this compound metabolism," "synthesis pathways") and prioritize recent studies (post-2020) .
- Leverage reviews : Start with systematic reviews or meta-analyses to map foundational knowledge and unresolved questions .
- Track citations : Use tools like Web of Science to trace forward/backward citations of seminal papers, ensuring coverage of historical and emerging trends .
Basic: What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?
Answer:
- Synthesis : Follow stepwise procedures for sulfoxide formation, such as oxidation of thioether precursors using controlled stoichiometry of oxidizing agents (e.g., H₂O₂). Document reaction conditions (temperature, solvent, pH) .
- Characterization :
- Reproducibility : Publish detailed experimental protocols in the main text or supplementary materials, adhering to journal guidelines .
Advanced: How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
Answer:
- Experimental variables : Test stability across pH (1.2–7.4), temperature (4°C–37°C), and enzymatic environments (e.g., liver microsomes). Use LC-MS to quantify degradation products .
- Control groups : Include inert buffers and inhibitors (e.g., EDTA for metalloenzymes) to isolate degradation pathways .
- Data interpretation : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-life and identify critical instability factors .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC₅₀/IC₅₀ values .
- Handling variability : Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For skewed data, apply non-parametric tests (Mann-Whitney U) .
- Power analysis : Predefine sample sizes (α=0.05, power=0.8) to ensure detectability of clinically relevant effects .
Advanced: How can contradictions in published data on this compound’s mechanism of action be resolved?
Answer:
- Methodological audit : Compare experimental designs (e.g., cell lines used, assay endpoints) across conflicting studies. Variability often arises from differences in model systems .
- Replication studies : Reproduce key experiments under standardized conditions, documenting all parameters (e.g., incubation time, reagent batches) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias using funnel plots .
Basic: What analytical techniques are critical for verifying the identity of this compound in biological matrices?
Answer:
- Chromatography : Use UPLC-MS/MS with isotopic internal standards (e.g., deuterated analogs) for quantification in plasma/tissue .
- Spectroscopy : Confirm structure via FT-IR (key peaks: S=O at 1050 cm⁻¹) and compare with reference spectra .
- Quality controls : Include blanks, spiked samples, and inter-day precision checks to validate method accuracy .
Advanced: How can computational modeling enhance the study of this compound’s pharmacokinetic properties?
Answer:
- In silico tools : Predict ADME parameters using software like GastroPlus or SwissADME. Validate models with in vivo data .
- Docking studies : Simulate interactions with target proteins (e.g., renal dehydropeptidase-I) via AutoDock Vina to rationalize binding affinities .
- Machine learning : Train algorithms on existing datasets to forecast metabolic pathways or toxicity risks .
Basic: What ethical and regulatory considerations apply to preclinical studies involving this compound?
Answer:
- Animal studies : Follow ARRIVE guidelines for reporting, including randomization, blinding, and humane endpoints .
- Data transparency : Share raw data in repositories like Figshare, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Regulatory alignment : Adhere to OECD test guidelines (e.g., TG 423 for acute toxicity) if seeking FDA/EMA approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
